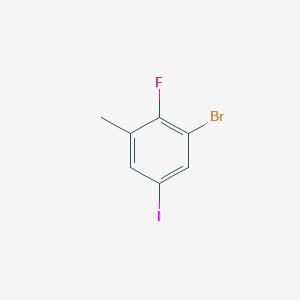
1-Bromo-2-fluoro-5-iodo-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-fluoro-5-iodo-3-methylbenzene is an organic compound with the molecular formula C7H5BrFI It is a halogenated derivative of methylbenzene (toluene) and features bromine, fluorine, and iodine substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-2-fluoro-5-iodo-3-methylbenzene can be synthesized through multi-step organic reactions. One common method involves the halogenation of 3-methylbenzene (toluene) using bromine, fluorine, and iodine under controlled conditions. The specific order and conditions of halogenation can vary, but typically involve:
Bromination: Using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).
Fluorination: Using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Iodination: Using iodine (I2) in the presence of an oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2).
Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2-fluoro-5-iodo-3-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (Br, F, I) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Electrophilic Substitution: Reagents like aluminum chloride (AlCl3) or sulfuric acid (H2SO4).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex biaryl structures.
Applications De Recherche Scientifique
1-Bromo-2-fluoro-5-iodo-3-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-fluoro-5-iodo-3-methylbenzene depends on the specific reactions it undergoes. In general, the presence of multiple halogen atoms can influence the reactivity and selectivity of the compound in various chemical processes. The molecular targets and pathways involved are determined by the nature of the substituents and the specific reaction conditions.
Comparaison Avec Des Composés Similaires
1-Bromo-2-fluoro-5-iodo-3-methylbenzene can be compared with other halogenated methylbenzene derivatives, such as:
- 1-Bromo-3-fluoro-5-iodo-2-methylbenzene
- 1-Bromo-4-fluoro-2-iodo-3-methylbenzene
- 1-Bromo-2-fluoro-4-iodo-3-methylbenzene
These compounds share similar structural features but differ in the positions of the halogen atoms, which can affect their chemical properties and reactivity. The unique arrangement of bromine, fluorine, and iodine in this compound makes it distinct and valuable for specific applications.
Propriétés
Formule moléculaire |
C7H5BrFI |
|---|---|
Poids moléculaire |
314.92 g/mol |
Nom IUPAC |
1-bromo-2-fluoro-5-iodo-3-methylbenzene |
InChI |
InChI=1S/C7H5BrFI/c1-4-2-5(10)3-6(8)7(4)9/h2-3H,1H3 |
Clé InChI |
XGGOCJMRKFFFOV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1F)Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















